molecular formula C23H23ClN2O4 B2913917 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903855-60-7

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2913917
CAS No.: 903855-60-7
M. Wt: 426.9
InChI Key: YPTFXLPTKHJVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN2O4 and its molecular weight is 426.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing ATP from binding, which inhibits the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . By inhibiting PKB, it disrupts the normal signaling through this pathway, which can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It is well absorbed and eliminated largely by metabolism . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

1-[2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFXLPTKHJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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